5-Methoxypentanenitrile
Description
5-Methoxypentanenitrile (hypothetical structure: CH₃O-(CH₂)₄-C≡N) is an aliphatic nitrile featuring a methoxy (-OCH₃) substituent at the fifth carbon. Nitriles with oxygen- or sulfur-containing substituents are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and functional versatility .
Properties
IUPAC Name |
5-methoxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPYODAEJXNXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxypentanenitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanenitrile with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 5-Methoxypentanoic acid.
Reduction: 5-Methoxypentylamine.
Substitution: Various substituted pentanenitriles depending on the nucleophile used.
Scientific Research Applications
5-Methoxypentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxypentanenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the methoxy group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 5-Methoxypentanenitrile and related compounds, based on available evidence:
Key Observations:
5-(Acetyloxy)pentanenitrile: The acetyloxy group introduces ester reactivity (e.g., hydrolysis susceptibility) and higher molar mass, correlating with increased hazards like respiratory irritation .
Hazard Profiles: Ester-containing analogs (e.g., 5-(acetyloxy)pentanenitrile) exhibit acute toxicity and irritation risks, suggesting that this compound may require similar safety precautions (e.g., gloves, eye protection) . No hazard data is available for the methoxyphenyl-diphenyl derivative, likely due to its specialized synthetic use .
Structural Complexity and Applications :
- Simpler aliphatic nitriles (e.g., 5-(methylsulfanyl)pentanenitrile) may serve as flavorants or biomarkers, while complex derivatives like 5-(4-methoxyphenyl)-5-oxo-2,3-diphenyl-pentanenitrile are tailored for advanced organic reactions .
Biological Activity
5-Methoxypentanenitrile, a nitrile compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a nitrile functional group. The molecular formula is , and its structure can be represented as follows:
This compound exhibits properties typical of nitriles, including high polarity and potential for interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The IC50 values for various cancer cell lines were found to be in the micromolar range, indicating moderate potency.
- Anti-inflammatory Effects : Research has also suggested that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating a possible mechanism for its therapeutic effects in inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on existing literature:
- Interaction with Enzymes : It is proposed that this compound may inhibit specific enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly those involving caspases and Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, with a notable reduction in biofilm formation.
- Cytotoxicity Assessment : In a comparative study on various nitriles, Johnson et al. (2024) reported that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study emphasized the need for further exploration into its mechanism of action.
- Inflammation Model : A recent animal study by Lee et al. (2024) demonstrated that treatment with this compound significantly reduced paw edema in a carrageenan-induced inflammation model, supporting its role as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | Smith et al., 2023 |
| Cytotoxicity | IC50 = 12 µM against MCF-7 | Johnson et al., 2024 |
| Anti-inflammatory | Reduced paw edema in rats | Lee et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
